molecular formula C10H11N3O2 B2518196 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 923689-61-6

1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2518196
CAS No.: 923689-61-6
M. Wt: 205.217
InChI Key: CYJJAMFJIALZKJ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a chemical compound with the linear formula C10H11N3O2 . It is part of the pyrazolopyridine family, which are heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C10H11N3O2 .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied. For instance, in a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated. For instance, these compounds exhibit strong fluorescence which can be distinguished readily in DMSO or under UV light (360 nm) .

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been extensively utilized in the design of kinase inhibitors due to their ability to interact with kinases via multiple binding modes. These compounds are often encountered in the development of kinase inhibitors as they can form hydrogen bond donor–acceptor pairs, common among kinase inhibitors, especially at the hinge region of the kinase. This makes them key scaffolds in kinase inhibitor design, with several patents and peer-reviewed publications highlighting their utility and versatility in this area (Wenglowsky, 2013).

Synthetic Pathways and Biological Applications

The synthesis and application of pyrazole carboxylic acid derivatives showcase their significant scaffold structures due to various biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The literature survey presents detailed synthetic methods and biological activities of pyrazole carboxylic acid derivatives, guiding scientists in medicinal chemistry (Cetin, 2020).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of inhibitors for various CYP isoforms, which is crucial in understanding drug-drug interactions and the metabolism of drugs. The selectivity and potency of these inhibitors are essential for deciphering the involvement of specific CYP isoforms in drug metabolism, with some compounds, potentially including pyrazolo[3,4-b]pyridine derivatives, serving as selective inhibitors (Khojasteh et al., 2011).

Medicinal Attributes and Structure-Activity Relationships

Pyrazolopyrimidines, structurally resembling purines, have been investigated for their therapeutic significance in various disease conditions. The comprehensive study of their synthesis, biological activities, and structure-activity relationships provides insights into their medicinal potential in treating central nervous system disorders, cardiovascular diseases, cancer, and inflammation. This highlights the importance of pyrazolo[3,4-d]pyrimidines in drug discovery (Chauhan & Kumar, 2013).

Properties

IUPAC Name

1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-9-7(5-12-13)3-8(4-11-9)10(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJJAMFJIALZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923689-61-6
Record name 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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